molecular formula C13H15N3O B12107500 2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole

2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole

Cat. No.: B12107500
M. Wt: 229.28 g/mol
InChI Key: HDVKEUGTTJQQPZ-UHFFFAOYSA-N
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Description

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a carboxylic acid derivative to form the oxadiazole ring. The pyrrolidine ring is introduced through subsequent reactions involving chiral auxiliaries or catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzyl and pyrrolidine groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized oxadiazole compounds.

Scientific Research Applications

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
  • (S)-pyrrolidin-2-yl)methyl-phenylcarbamate
  • (S)-diphenyl(pyrrolidin-2-yl)methanol

Uniqueness

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to its combination of a benzyl group, a pyrrolidine ring, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.

Biological Activity

2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C12H14N4O
Molecular Weight: 226.27 g/mol
IUPAC Name: 2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundA549 (Lung)0.275
Related oxadiazole compoundMCF7 (Breast)0.417

The above data suggests that this compound may be effective in targeting lung and breast cancer cells, exhibiting lower IC50 values compared to standard chemotherapeutic agents like erlotinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For example:

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
  • Interaction with Cellular Targets: The pyrrolidine moiety may facilitate interactions with cellular receptors or proteins involved in signaling pathways relevant to cancer and infection .
  • Induction of Apoptosis: Some studies suggest that oxadiazoles can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several studies have explored the biological effects of oxadiazole derivatives:

  • Study on Anticancer Activity: A study demonstrated that a series of oxadiazole derivatives exhibited potent anticancer activity against multiple cell lines with IC50 values significantly lower than established drugs. This underscores the therapeutic potential of oxadiazoles in oncology .
  • Antimicrobial Screening: Research focusing on the antimicrobial properties of oxadiazoles found that certain derivatives showed remarkable efficacy against drug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2

InChI Key

HDVKEUGTTJQQPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3

Origin of Product

United States

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